molecular formula C10H11N3O3S B188871 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 89-29-2

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B188871
CAS RN: 89-29-2
M. Wt: 253.28 g/mol
InChI Key: ASVVGQURNHNITH-UHFFFAOYSA-N
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Description

“3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H11N3O3S . It is related to a class of compounds known as pyrazoles, which have been found to have various biological activities .


Synthesis Analysis

The synthesis of this compound and its analogs is a topic of ongoing research. While specific synthesis methods for this exact compound were not found, related compounds have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) . This indicates the presence of a pyrazole ring attached to a benzenesulfonamide group.

Mechanism of Action

The exact mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the metabolism of folic acid, which is an essential nutrient for cellular growth and development. By inhibiting DHFR, this compound can interfere with the metabolism of folic acid, leading to reduced cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which can lead to reduced cell growth and proliferation. In addition, this compound has been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. By inhibiting TS, this compound can interfere with DNA synthesis, leading to reduced cell proliferation and cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its low cost and relative ease of synthesis. It is also relatively stable, making it suitable for use in a variety of laboratory settings. However, this compound is a strong inhibitor of DHFR and TS, and the concentrations needed for effective inhibition can be difficult to achieve in a laboratory setting. In addition, this compound can be toxic to cells at higher concentrations, so care must be taken to ensure that the concentrations used are not too high.

Future Directions

Given its potential as a drug target and its ability to inhibit DHFR and TS, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide could be further investigated as a potential treatment for various diseases. In addition, its use as a corrosion inhibitor and flame retardant could be further explored. Finally, this compound could be studied for its potential use in the synthesis of various organic compounds, including drugs and pharmaceutical intermediates.

Synthesis Methods

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a two-step process. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with hydrazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a hydrazine derivative of 3-methylbenzenesulfonamide. The second step involves the reaction of this hydrazine derivative with an alkylating agent such as methyl iodide or ethyl bromide. This reaction produces this compound.

Scientific Research Applications

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including drugs and pharmaceutical intermediates. It has also been used as a catalyst in the synthesis of polymers and as a corrosion inhibitor in industrial processes. In addition, this compound has been studied for its potential use in the development of new drugs and in the treatment of various diseases.

properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVVGQURNHNITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058984
Record name Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89-29-2
Record name 3-Methyl-1-(3-sulfamidophenyl)-5-pyrazolone
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Record name m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide
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Record name Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Record name M-(4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
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